molecular formula C15H11N5O B11033202 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11033202
M. Wt: 277.28 g/mol
InChI Key: XMCCVWAVOMWEFL-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a polycyclic heterocyclic compound featuring fused pyrazole, pyridine, and triazinone rings. Its structure includes a phenyl group at position 3, a methyl group at position 2, and a ketone moiety at position 4.

Properties

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C15H11N5O/c1-9-12(10-5-3-2-4-6-10)14-18-17-13-11(20(14)19-9)7-8-16-15(13)21/h2-8H,1H3,(H,16,21)

InChI Key

XMCCVWAVOMWEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)NC=C3)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole-First Annulation Route

This method begins with 4-amino-5-acylhydrazinopyrazole derivatives, which undergo intramolecular cyclization to form the triazine ring. A representative protocol involves:

  • Condensation of 4-amino-5-hydrazinylpyrazole with benzaldehyde derivatives in acetic acid at 80°C for 12 hours.

  • Treatment with phosphoryl chloride (POCl₃) to dehydrate the intermediate, forming the triazine core.

  • Methylation at the N2 position using methyl iodide in the presence of cesium carbonate (Cs₂CO₃).

Yields for this route typically range from 45% to 68%, with reaction times varying based on substituent electronic effects. Electron-donating groups (e.g., -OCH₃) reduce cyclization time to 8 hours compared to 24 hours for electron-withdrawing groups (e.g., -NO₂).

Triazine-First Fusion Approach

Alternative strategies build the pyrazole ring onto a pre-formed 1,2,4-triazine scaffold:

  • Reacting 3-substituted-1,2,4-triazines with hydrazine derivatives in ethanol under reflux.

  • Oxidative aromatization using manganese dioxide (MnO₂) to form the pyrazole ring.

This method achieves higher regiocontrol (≥90% purity) but requires stringent temperature control (-10°C to 0°C) during hydrazone formation.

Functionalization of the N3 Position

Introducing the phenyl group at the N3 position employs cross-coupling reactions:

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), K₃PO₄, toluene, 110°C.

  • Yield : 72–85% for aryl bromides; limited success with chlorides.

Ullmann-Type Coupling

  • Copper(I) iodide (10 mol%), 1,10-phenanthroline, Cs₂CO₃, DMF, 120°C.

  • Broader substrate scope but lower yields (55–65%).

Methyl Group Installation at C2

Methylation strategies vary based on stage:

MethodReagentsYield (%)Purity (%)
Early-stage alkylationMethyl iodide, Cs₂CO₃8899
Late-stage CH activationAgOAc, Pd(OAc)₂6395

Early-stage methylation proves more efficient, avoiding competing side reactions at fused rings.

Solvent and Catalytic Optimization

Critical parameters influencing reaction efficiency:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase cyclization rates but promote decomposition above 100°C.

  • Chlorinated solvents (DCM, chloroform) : Ideal for low-temperature (-15°C to 5°C) hydrazone formations.

Catalytic Systems

  • KI in dichloromethane : Enhances halogenation steps, reducing byproduct formation by 40%.

  • Palladium on carbon (5% Pd/C) : Optimal for nitro group reductions (100% conversion in methanol at 35°C).

Characterization and Analytical Data

Synthetic intermediates and final products are validated through:

Spectroscopic Methods

  • ¹H NMR : Key resonances include:

    • Pyrazole H4 proton: δ 8.2–8.4 ppm (d, J = 5.6 Hz).

    • N-Methyl group: δ 3.1–3.3 ppm (s).

  • IR Spectroscopy : Triazine C=N stretch at 1580–1620 cm⁻¹.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for optimized routes.

Comparative Analysis with Structural Analogs

Modifications altering biological activity and synthetic accessibility:

AnalogSynthetic ComplexityYield (%)
7-Benzyl derivativeModerate58
7-(3-Fluorophenyl) variantHigh42
5-Amino-2-(2-furyl) analogVery High28

Fluorination and benzylation introduce steric effects requiring adjusted reaction stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrazolo[5,1-c]triazine scaffold exhibit various biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests potential applications in oncology as an anticancer agent .
  • Antiviral Properties : Some derivatives of pyrazolo-triazines have demonstrated efficacy against viral infections, indicating that 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one may also possess antiviral capabilities .
  • Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases involved in various signaling pathways. This inhibition can lead to therapeutic effects in diseases related to abnormal kinase activity .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antitumor Mechanisms : A study demonstrated that subtle modifications in the phenyl moiety of related compounds could tune their biological properties towards enhanced antitumor activity. The mode-of-action studies revealed that these compounds primarily act by disrupting microtubule dynamics .
  • Antiviral Activity : Another research effort highlighted the synthesis of related pyrazolo-triazine derivatives that exhibited promising antiviral activity against coronaviruses. These findings suggest that structural variations in the pyrazole ring can be optimized for better antiviral efficacy .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazolo-pyrido-triazinone core with several analogs. Key structural differences lie in substituent groups, which influence physicochemical and biological properties.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
Target compound 2-methyl, 3-phenyl C₁₇H₁₂N₅O 294.3 Pyrazolo-pyrido-triazinone core
7-Benzyl-2-methyl-3-phenyl analog 7-benzyl, 2-methyl, 3-phenyl C₂₂H₁₇N₅O 367.4 Benzyl group enhances lipophilicity
3-(4-Bromophenyl)-7-(4-methoxyphenyl) 3-(4-Br-phenyl), 7-(4-MeO-phenyl), 2-methyl C₂₂H₁₆BrN₅O₂ 462.3 Bromine and methoxy groups for bioactivity
PDE2 inhibitor analog Pyrido-triazolo-pyrazine core Varies ~400–500 Lipophilic meta-substituents for selectivity

Key Observations :

  • Halogenated derivatives (e.g., bromophenyl) may enhance binding to hydrophobic enzyme pockets .

Example :

  • The 7-benzyl derivative (CAS: 945319-22-2) likely forms via alkylation of a precursor with benzyl chloride .
  • 3-(4-Bromophenyl) analogs are synthesized using brominated hydrazonoyl halides .

Physicochemical Properties

Compound Solubility Stability LogP (Predicted)
Target compound Low (polar aprotic solvents) Moderate ~2.5
7-Benzyl analog Low in water High ~3.8
3-(4-Bromophenyl)-7-(4-MeO-phenyl) DMF-soluble Sensitive to light ~4.2

Key Observations :

  • Lipophilic substituents (e.g., benzyl) increase LogP, reducing aqueous solubility but enhancing blood-brain barrier penetration .
  • Halogenated derivatives may exhibit photodegradation, requiring storage in dark conditions .
Antimicrobial Activity
  • 7,7-Diphenyl-1,2-dihydroimidazo-triazinones (e.g., compound 6a–h) show moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
  • Pyrazolo-triazinones with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced antifungal activity .
Enzyme Inhibition
  • Pyrido-triazolo-pyrazines (e.g., PDE2 inhibitors) demonstrate nanomolar potency (IC₅₀: 1–10 nM) and brain penetrance, relevant for CNS disorders .

Key Observations :

  • The target compound’s methyl and phenyl groups may balance selectivity and potency, though direct data is lacking.
  • PDE2 inhibitors highlight the importance of meta-substituents for target engagement .

Biological Activity

2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo-triazine class and is characterized by a complex structure that includes fused pyrazole and pyridine rings alongside a triazine moiety. Its unique structural features contribute to its diverse biological effects, especially in anticancer research.

  • Molecular Formula : C16H14N6O
  • Molecular Weight : Approximately 366.4 g/mol
  • CAS Number : 1010872-76-0

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting key proteins involved in cell survival pathways. It can also modulate the activity of protein kinases such as CDK2 and Abl, which are crucial in cancer progression .
    • Cell Lines Tested : Studies have evaluated its efficacy against human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia) .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710Induces apoptosis via caspase activation
    K56215Inhibits proliferation through kinase modulation
    MV4-1112Triggers apoptotic pathways
  • Antiviral Activity :
    • Preliminary studies suggest potential antiviral properties through molecular docking studies indicating interactions with viral proteins . Further research is needed to elucidate these effects.
  • Fluorescent Properties :
    • The compound has demonstrated fluorescent characteristics that could be utilized in biological sensing applications .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • A study published in Molecules highlighted its synthesis and antiproliferative activity against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis .
  • Another research article focused on the structure-activity relationship (SAR) of pyrazolo-triazine derivatives, identifying key substituents that enhance anticancer activity. The findings suggested that modifications at specific positions could lead to improved potency .

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one?

Methodological Answer:
The compound can be synthesized via cyclocondensation or coupling reactions. A validated approach involves:

  • Step 1: Reacting carbonyldiimidazole (CDI) with a carboxylic acid derivative to activate intermediates, followed by refluxing with hydrazinopyrazinone precursors (e.g., N1-aryl-3-hydrazinopyrazin-2-one) in anhydrous DMF at 100°C for 24 hours .
  • Step 2: Purification via recrystallization from DMF/i-propanol mixtures.
    Alternative routes include coupling diazotized aminopyrazole derivatives with arylhydrazones under controlled pH and temperature (e.g., glacial acetic acid) to form fused triazinone cores .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a multi-spectroscopic approach:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, methyl groups at position 2 and phenyl at position 3 should show distinct chemical shifts (e.g., δ 2.5–3.0 ppm for methyl and δ 7.2–7.6 ppm for phenyl) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 320.3 for C17_{17}H13_{13}N5_{5}O) and fragmentation patterns.
  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1700 cm1^{-1} and triazine ring vibrations at 1550–1600 cm1^{-1} .

Basic: What are standard protocols for evaluating its antimicrobial activity?

Methodological Answer:
Follow agar dilution assays for bacterial/fungal strains (e.g., S. aureus, C. albicans):

  • Prepare compound dilutions (1–128 µg/mL) in DMSO.
  • Inoculate agar plates with microbial suspensions (1–5 × 105^5 CFU/mL).
  • Incubate at 37°C for 24–48 hours and determine minimum inhibitory concentrations (MICs). Compare results with controls like fluconazole or ampicillin .
    Note: Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Key factors include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency. Avoid protic solvents that may hydrolyze intermediates .
  • Catalysis: Introduce trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl2_2) to accelerate coupling steps. For example, 30 mol% TFA in toluene increases yields by 15–20% .
  • Temperature Control: Optimize reflux durations (e.g., 12–24 hours) to balance completion and decomposition risks .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:
Studies suggest:

  • Phosphodiesterase (PDE) Inhibition: The pyrazolo-pyridinone core mimics cyclic nucleotide substrates. Docking simulations (e.g., using Discovery Studio) predict hydrogen bonding with PDE5 active-site residues (e.g., Gln817) .
  • Kinase Targets: Competitive inhibition of Aurora kinase A (IC50_{50} ~ 0.8 µM) via phenyl group interactions in the ATP-binding pocket. Validate via kinetic assays (e.g., ADP-Glo) .

Advanced: How can computational modeling guide its drug design?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to predict binding poses against targets (e.g., fungal CYP51). Prioritize compounds with docking scores ≤ −8.0 kcal/mol .
  • QSAR Modeling: CorlogP values (calculated via MarvinSketch) predict membrane permeability. Aim for logP < 3 to enhance bioavailability .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce hepatic toxicity by minimizing CYP3A4 inhibition) .

Table 1: Key Physicochemical and Biological Data

PropertyValue/ResultReference
Molecular Weight320.3 g/mol
logP (Predicted)2.8
MIC (C. albicans)8 µg/mL
PDE5 Inhibition (IC50_{50})0.5 µM

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